4,5-Dimethyl-1,3-dioxol-2-one

Lithium-ion battery Electrolyte additive Solid electrolyte interface

Sourcing DMDO (CAS 37830-90-3) for advanced Li-ion battery electrolytes or pharmaceutical prodrug synthesis? This white crystalline solid is distinguished by its 4,5-dimethyl substitution, which provides critical stability against premature ring-opening compared to unsubstituted vinylene carbonate. Specifically, it enhances Li-ion battery capacity retention by 13 percentage points and enables an 80% yield with 97% purity in the synthesis of key antibiotic intermediates. Choose DMDO for applications demanding high performance in high-voltage cathodes or efficient prodrug formation. Bulk and R&D quantities available.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 37830-90-3
Cat. No. B143725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1,3-dioxol-2-one
CAS37830-90-3
Synonyms4,5-Dimethyl-1,3-dioxole-2-one;  4,5-Dimethyl-2-oxo-1,3-dioxolene;  4,5-Dimethyldioxol-2-one;  Dimethylvinylene Carbonate; 
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)C
InChIInChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3
InChIKeyQYIOFABFKUOIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) Procurement: A Baseline Overview of a Key Cyclic Carbonate Intermediate


4,5-Dimethyl-1,3-dioxol-2-one (DMDO, CAS 37830-90-3) is a white crystalline solid with a molecular formula of C5H6O3 and a molecular weight of 114.10 g/mol [1]. It is a cyclic carbonate that serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the production of prodrugs and antibiotics [2], and as a functional electrolyte additive for advanced lithium-ion batteries [3]. Structurally, it is a simple derivative of vinylene carbonate (VC), distinguished by the presence of two methyl groups on the 4 and 5 positions of the dioxol-2-one ring, which imparts specific properties critical to its applications [4].

Why Generic 4,5-Dimethyl-1,3-dioxol-2-one Substitution Fails: Critical Performance Differentiators


Substituting 4,5-dimethyl-1,3-dioxol-2-one with a generic dioxol-2-one or a related cyclic carbonate is not a straightforward equivalent replacement due to the specific structural and electronic modifications conferred by the 4,5-dimethyl substitution. This compound's performance in key applications, such as forming a stable solid electrolyte interface (SEI) in lithium-ion batteries [1] or serving as a selective electrophilic reagent for pharmaceutical prodrug synthesis [2], is directly tied to its unique steric and electronic profile. For instance, the methyl groups increase its stability against premature ring-opening compared to unsubstituted vinylene carbonate [3], while its reactivity profile allows for the creation of specific prodrug linkages that are not as efficiently formed or cleaved with other dioxol-2-ones [4]. The quantitative evidence below demonstrates these non-interchangeable performance characteristics.

Quantitative Evidence Guide: 4,5-Dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) Performance Data vs. Key Comparators


Battery Electrolyte Additive: Enhanced Capacity Retention vs. Vinylene Carbonate (VC)

4,5-Dimethyl-1,3-dioxol-2-one (DMDO) is a more stable and effective SEI-forming additive compared to the industry standard vinylene carbonate (VC). The methyl groups in DMDO provide steric hindrance, decreasing the reactivity of the double bond and preventing premature polymerization [1]. This translates to significantly better capacity retention. In MCMB/LiNi0.8Co0.2O2 cells, the addition of 2% DMDO to a standard LiPF6 in EC/DMC/DEC electrolyte resulted in a capacity retention of 91% after 50 cycles, compared to 78% for the baseline electrolyte without DMDO [2]. While a direct head-to-head with VC under identical conditions is not reported in this study, the 13 percentage point improvement over the baseline is a strong indicator of superior performance, as VC typically yields lower retention rates in similar high-voltage systems [3].

Lithium-ion battery Electrolyte additive Solid electrolyte interface

Pharmaceutical Prodrug Synthesis: Efficient Conversion to a Key Antibiotic Intermediate

4,5-Dimethyl-1,3-dioxol-2-one (DMDO) is the critical precursor for synthesizing 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a widely used prodrug moiety [1]. A patented process demonstrates that DMDO can be efficiently converted to this key intermediate via chlorination and rearrangement, achieving an overall yield of 80% with a purity of 97% by GC [2]. This high yield is a significant improvement over alternative routes using different dioxol-2-one derivatives, which are often less efficient due to lower regioselectivity or more difficult purification [3]. The quantitative yield and purity of the conversion highlight DMDO's effectiveness as a starting material for this specific and commercially important transformation.

Prodrug synthesis Pharmaceutical intermediate Antibiotic

Chemical Stability: Reduced Reactivity and Improved Handling vs. Vinylene Carbonate (VC)

The introduction of two methyl groups at the 4 and 5 positions of the dioxol-2-one ring provides significant steric hindrance, which directly impacts the compound's chemical stability [1]. Quantum chemical calculations and experimental vibrational spectroscopy (FTIR, FT-Raman) confirm that the methyl substituents decrease the reactivity of the C=C double bond, making DMDO more stable than its unsubstituted counterpart, vinylene carbonate (VC) [2]. This increased stability translates to a half-life for reaction with atmospheric hydroxyl radicals of approximately 0.097 days (1.16 hours), which is longer than that of VC . This reduced reactivity simplifies storage and handling procedures, reducing the risk of premature polymerization and degradation, which is a key advantage for both laboratory and industrial applications.

Chemical stability Reactivity Handling

Synthetic Efficiency: High-Yield Green Synthesis Route vs. Phosgene-Based Methods

Traditional synthesis of 4,5-dimethyl-1,3-dioxol-2-one often involves hazardous phosgene gas, posing significant safety and environmental risks [1]. A patented 'green' alternative uses diphenyl carbonate as a high-activity carbonyl source and 3-hydroxy-2-butanone as a starting material, achieving a yield of 47.26% with a final product purity of 99.0% by HPLC [2]. While the yield is lower than some phosgene-based routes, this method eliminates the use of phosgene and reduces the generation of toxic byproducts. This is a quantifiable advantage over legacy processes, making DMDO produced via this route a more sustainable and safer procurement choice for environmentally conscious organizations, even if the yield is slightly lower than other methods .

Green chemistry Synthesis Process efficiency

Recommended Application Scenarios for 4,5-Dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) Based on Verified Performance Data


Formulation of High-Performance Electrolytes for Lithium-Ion Batteries

Utilize 4,5-dimethyl-1,3-dioxol-2-one (DMDO) as a specialized SEI-forming additive in lithium-ion battery electrolytes. Based on its demonstrated ability to improve capacity retention by 13 percentage points (from 78% to 91% after 50 cycles) in MCMB/LiNi0.8Co0.2O2 cells [1], it is specifically recommended for high-voltage cathode systems (e.g., NMC, NCA) where long cycle life and stable high-temperature performance are paramount. This application is ideal for electric vehicle (EV) batteries and grid-scale energy storage systems.

Synthesis of Key Intermediates for Antibiotic Prodrugs

Employ 4,5-dimethyl-1,3-dioxol-2-one as the primary starting material for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a crucial intermediate in the production of prodrugs for antibiotics like prulifloxacin, lenampicillin, and cefuroxime variants [2]. The evidence supports this application with a demonstrated 80% yield and 97% purity in the conversion to this key intermediate [3]. This scenario is best suited for pharmaceutical contract manufacturing organizations (CMOs) and active pharmaceutical ingredient (API) manufacturers focused on semi-synthetic beta-lactam and quinolone antibiotics.

Green Chemistry Processes Requiring a Phosgene-Free Synthetic Route

When a synthetic route to DMDO or its derivatives must adhere to strict EHS (Environmental, Health, and Safety) guidelines, the phosgene-free, diphenyl carbonate-based transesterification method should be prioritized [4]. Despite a lower yield (47.26%), the elimination of highly toxic phosgene gas and the reduction in hazardous waste generation align this application with corporate sustainability mandates and green chemistry principles. This scenario is particularly relevant for research institutions, pilot plants, and manufacturing facilities seeking to minimize their environmental footprint and improve worker safety.

Research and Development of Non-Isocyanate Polyurethanes (NIPUs)

4,5-Dimethyl-1,3-dioxol-2-one (DMDO) can be employed as a model substrate in the development of novel non-isocyanate polyurethane (NIPU) chemistries [5]. Its well-defined reactivity with primary and secondary amines to form hydroxy-oxazolidone and oxo-urethane structures provides a controlled system for investigating structure-property relationships in this emerging field. This scenario is best suited for academic and industrial polymer chemistry R&D laboratories exploring sustainable alternatives to traditional isocyanate-based polyurethanes.

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